molecular formula C21H25NO3 B12476223 Butyl 4-[(2-phenylbutanoyl)amino]benzoate

Butyl 4-[(2-phenylbutanoyl)amino]benzoate

Cat. No.: B12476223
M. Wt: 339.4 g/mol
InChI Key: CLOQVJHOXVVSGZ-UHFFFAOYSA-N
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Description

Butyl 4-[(2-phenylbutanoyl)amino]benzoate is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine. It is an ester derivative of 4-aminobenzoic acid and butanol, and it exhibits unique properties that make it valuable for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-[(2-phenylbutanoyl)amino]benzoate typically involves the esterification of 4-aminobenzoic acid with butanol. The reaction is catalyzed by acidic conditions, often using sulfuric acid or hydrochloric acid as the catalyst. The reaction mixture is heated under reflux to facilitate the esterification process. The product is then purified through recrystallization or distillation to obtain the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors and automated systems are employed to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, helps in obtaining high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Butyl 4-[(2-phenylbutanoyl)amino]benzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butyl 4-[(2-phenylbutanoyl)amino]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a local anesthetic and its role in pain management.

    Industry: Utilized in the formulation of pharmaceuticals and cosmetic products.

Mechanism of Action

The mechanism of action of Butyl 4-[(2-phenylbutanoyl)amino]benzoate involves the inhibition of voltage-gated calcium channels in neurons. This inhibition leads to a decrease in the transmission of pain signals, providing analgesic effects. The compound also interacts with sodium channels, further contributing to its anesthetic properties.

Comparison with Similar Compounds

Similar Compounds

    Butyl 4-aminobenzoate:

    Ethyl 4-aminobenzoate:

Uniqueness

Butyl 4-[(2-phenylbutanoyl)amino]benzoate is unique due to its specific molecular structure, which provides distinct pharmacological properties. Its ability to selectively inhibit pain signal transmission without affecting motor functions makes it a valuable compound for pain management research .

Properties

Molecular Formula

C21H25NO3

Molecular Weight

339.4 g/mol

IUPAC Name

butyl 4-(2-phenylbutanoylamino)benzoate

InChI

InChI=1S/C21H25NO3/c1-3-5-15-25-21(24)17-11-13-18(14-12-17)22-20(23)19(4-2)16-9-7-6-8-10-16/h6-14,19H,3-5,15H2,1-2H3,(H,22,23)

InChI Key

CLOQVJHOXVVSGZ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(CC)C2=CC=CC=C2

Origin of Product

United States

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